molecular formula C21H24N2O3 B6539120 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methoxyphenyl)propanamide CAS No. 1060262-31-8

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B6539120
CAS No.: 1060262-31-8
M. Wt: 352.4 g/mol
InChI Key: MBUIUJLPNHUXRU-UHFFFAOYSA-N
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Description

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a cyclopropylcarbamoyl-methylphenyl backbone and a 4-methoxyphenyl substituent. Its molecular formula is inferred as C₂₁H₂₃N₂O₃, with a molar mass of approximately 357.42 g/mol. The cyclopropyl group enhances metabolic stability due to its small, rigid structure, while the methoxyphenyl moiety contributes to π-π stacking interactions in biological targets. This compound is hypothesized to exhibit pharmacological activity in enzyme or receptor modulation, though specific targets require further validation.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-5,7-8,11-12,18H,6,9-10,13-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIUJLPNHUXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives share a common backbone but differ in substituents, leading to variations in physicochemical properties, binding affinities, and pharmacokinetics. Below is a detailed comparison with structurally related compounds.

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name/ID Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties/Activities
Target Compound C₂₁H₂₃N₂O₃ Cyclopropylcarbamoyl, 4-methoxyphenyl 357.42 High metabolic stability; π-π interactions
Compound 10 C₁₉H₁₇ClN₄OS 4-Chlorophenylthiazol, indol-3-yl 384.88 Potential kinase inhibition
N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide C₂₀H₂₄ClN₂O₃S Isobutylsulfamoyl, chloro-methylphenyl 415.93 Enhanced solubility via sulfamoyl group
(Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)...propanamide C₃₅H₂₈FN₅O₃S₂ Dibenzo-thiadiazocin, fluorophenyl, dimethoxyphenyl 698.76 High lipophilicity; CNS penetration potential
3-Amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide C₁₁H₁₄ClN₂O₂ Amino, chloro-methoxy-methylphenyl 257.70 Hydrogen-bond donor capacity
3-(4-Methoxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide C₂₈H₃₁NO₃ Tetrahydro-2H-pyran-4-yl, biphenyl 429.55 Bulky substituents; reduced bioavailability

Molecular Structure and Substituent Effects

  • Cyclopropylcarbamoyl Group: The target compound’s cyclopropylcarbamoyl moiety (vs. Cyclopropane’s ring strain may also enhance reactivity or stability .
  • Aromatic Substituents : The 4-methoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in , altering electronic interactions in receptor binding. Thiazol and indole groups in suggest heterocycle-driven selectivity for kinases or GPCRs.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be moderate (~3.5), balancing membrane permeability and solubility. In contrast, the dibenzo-thiadiazocin derivative has higher lipophilicity (logP >5), favoring CNS penetration but risking poor aqueous solubility.
  • Solubility : The sulfamoyl group in improves water solubility via polar interactions, whereas bulky tetrahydro-2H-pyran-4-yl in reduces solubility .

Research Findings and Implications

  • Target Compound vs. Compound 10 : While both are propanamides, the target compound’s cyclopropylcarbamoyl group may confer better metabolic stability than Compound 10’s thiazol-indole system, which is prone to enzymatic degradation.
  • Target Compound vs.
  • Synergistic Effects : Hybridizing the target compound’s cyclopropyl group with sulfamoyl (as in ) could optimize solubility and stability, warranting further SAR studies.

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